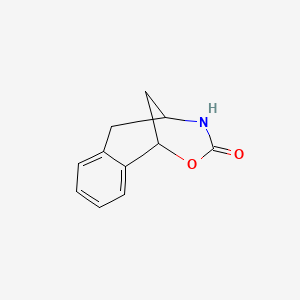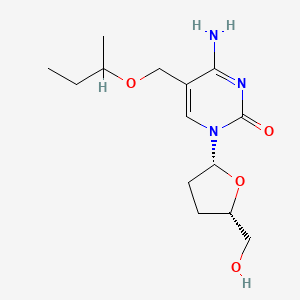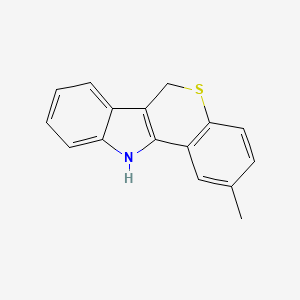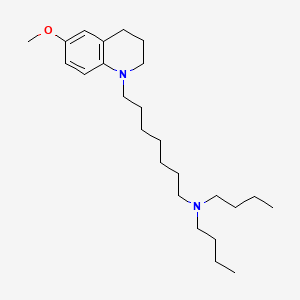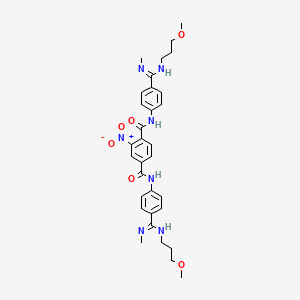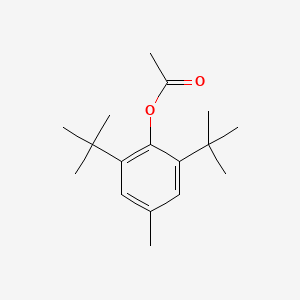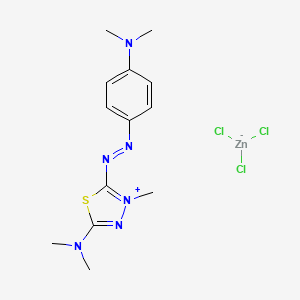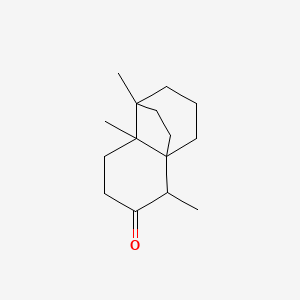
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-1,5,8a-trimethyl substitution pattern
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the naphthalene core.
Methylation: The addition of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the hydrogenation process.
Continuous Flow Reactors: To ensure efficient and scalable production, continuous flow reactors may be used to maintain optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A related compound with a similar naphthalene core but different hydrogenation and substitution patterns.
Decalin: Another bicyclic compound with a similar structure but lacking the specific methyl substitutions.
Uniqueness
2H-1,4a-Ethanonaphthalen-6(5H)-one, hexahydro-1,5,8a-trimethyl- is unique due to its specific substitution pattern and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
67814-48-6 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2,6,7-trimethyltricyclo[5.3.2.01,6]dodecan-3-one |
InChI |
InChI=1S/C15H24O/c1-11-12(16)5-8-14(3)13(2)6-4-7-15(11,14)10-9-13/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
JQHYUGVPUKWTMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)CCC2(C13CCCC2(CC3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



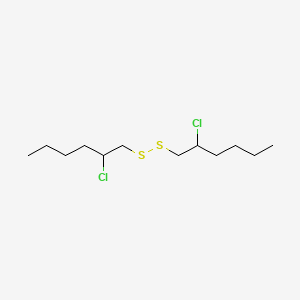

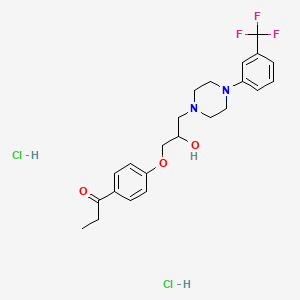
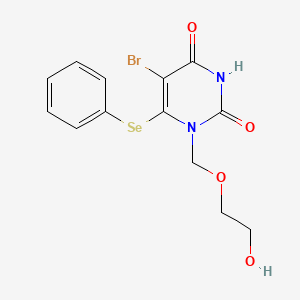
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
